molecular formula C12H15N3O B2990274 2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2175978-91-1

2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B2990274
CAS No.: 2175978-91-1
M. Wt: 217.272
InChI Key: PJIMMVAYICUZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. The imidazole ring is substituted with a methyl group at position 3, while a cyclobutylmethoxy moiety is attached at position 2. This compound belongs to the imidazo[4,5-b]pyridine family, a scaffold known for its pharmacological versatility, including antimicrobial, anticancer, and kinase-inhibiting activities .

Properties

IUPAC Name

2-(cyclobutylmethoxy)-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-15-11-10(6-3-7-13-11)14-12(15)16-8-9-4-2-5-9/h3,6-7,9H,2,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIMMVAYICUZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1OCC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-aminopyridine, the compound can be synthesized via a multi-step process involving alkylation, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. Continuous flow synthesis methods have been explored to enhance the efficiency and scalability of the production process . These methods often employ catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Imidazo[4,5-b]pyridine derivatives are structurally diverse, with variations primarily at positions 2, 3, and 5. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Key Features Source
2-(4-Methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine 2-(4-MeOPh), 3-Me Aryl substitution enhances π-π stacking; moderate kinase inhibition
6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine 6-Br, 2-(4-MeOPh), 3-Me Bromine increases molecular weight and polar surface area; antimicrobial activity
3-((3H-1,2,3-triazol-4-yl)methyl)-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine 3-Triazolylmethyl, 2-Pyridinyl Triazole improves water solubility; broad-spectrum antibacterial activity
Target Compound : 2-(Cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine 2-(Cyclobutylmethoxy), 3-Me Cyclobutylmethoxy enhances lipophilicity; potential for CNS penetration N/A (Hypothetical)

Key Observations :

  • Position 2 : Alkoxy (e.g., methoxy) and aryl (e.g., phenyl) groups are common. The cyclobutylmethoxy group in the target compound introduces conformational rigidity and moderate lipophilicity, which may improve blood-brain barrier penetration compared to smaller substituents like methoxy .
  • Position 3 : Methyl substitution is conserved in many analogues, stabilizing the imidazole ring and preventing metabolic oxidation .
  • Position 6 : Halogenation (e.g., bromine) or heterocyclic extensions (e.g., triazole) can modulate electronic properties and bioactivity .
Antimicrobial Activity
  • Triazole Derivatives : Compounds like 3-((3H-1,2,3-triazol-4-yl)methyl)-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine (6a–c) show MIC values of 8–32 µg/mL against S. aureus and E. coli, outperforming gentamicin in some cases .
  • Brominated Analogues : 6-Bromo derivatives exhibit enhanced antifungal activity due to increased electrophilicity .
  • Target Compound : The cyclobutylmethoxy group may improve interaction with bacterial efflux pumps or membrane proteins, though experimental data are lacking.
Kinase Inhibition
  • 2-(4-Methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine inhibits Aurora kinase A (AURKA) with IC₅₀ ~50 nM, attributed to aryl stacking in the ATP-binding pocket .
  • Target Compound : The cyclobutylmethoxy group’s bulk may hinder binding to kinases requiring smaller substituents but could enhance selectivity for lipid-rich kinase domains.
Pharmacological Potential
  • Solubility : Methyltriazole derivatives (e.g., 6a–c) have improved aqueous solubility (logP ~2.5) compared to aryl-substituted analogues (logP ~3.8) .
  • Metabolic Stability : 3-Methyl substitution reduces CYP450-mediated oxidation, extending half-life in vivo .
  • Toxicity: Limited data exist, but brominated analogues may pose hepatotoxicity risks due to reactive intermediates .

Biological Activity

2-(Cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by a fused imidazo-pyridine ring system. Its unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H15N3OC_{12}H_{15}N_3O with a molecular weight of approximately 217.27 g/mol. The compound features both imidazole and pyridine rings, which are known to contribute to a wide range of biological activities.

Property Details
IUPAC Name This compound
CAS Number 2175978-91-1
Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various pathways. Studies have suggested its effectiveness against specific cancer types, including breast and lung cancers.
  • Antifungal Properties : Preliminary studies indicate that this compound may possess antifungal activity, making it a candidate for further exploration in treating fungal infections.
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, which could be beneficial in developing treatments for inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Interaction : It is believed that the compound interacts with specific receptors involved in cell signaling pathways, which may lead to altered gene expression and cellular responses.
  • Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in tumor growth and inflammation.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations of 10 µM and higher. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

Study on Anti-inflammatory Effects

In another investigation focusing on inflammatory responses, the compound was tested in a murine model of arthritis. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and reduced joint swelling compared to the control group.

Q & A

Q. What are the common synthetic routes for 2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine, and how do reaction conditions influence regioselectivity?

The synthesis typically involves cyclization of pyridine-2,3-diamine derivatives with carbonyl-containing reagents. For example:

  • Condensation reactions : Reacting 3-methylpyridine-2,3-diamine with cyclobutylmethyl electrophiles (e.g., cyclobutylmethyl bromide) under phase-transfer catalysis (PTC) or in polar aprotic solvents like DMF. Reaction temperature (80–120°C) and catalyst choice (e.g., p-toluenesulfonic acid) critically affect regioselectivity and yield .
  • Microwave-assisted synthesis : Reduces reaction time and improves purity by enhancing cyclization efficiency .
  • Regioselective C2-arylation : Using palladium-catalyzed cross-coupling to introduce substituents at the C2 position, with careful control of ligand systems (e.g., XPhos) and base (K3_3PO4_4) to minimize byproducts .

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., cyclobutylmethoxy protons at δ 4.5–5.0 ppm; imidazo[4,5-b]pyridine aromatic protons at δ 7.5–8.5 ppm). NOESY confirms spatial proximity of methyl and cyclobutyl groups .
  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., planar imidazo[4,5-b]pyridine core with cyclobutylmethoxy group at ~60–70° to the plane). Hydrogen-bonding patterns in crystal lattices inform solubility properties .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C12_{12}H15_{15}N3_3O: 217.12 g/mol) and fragmentation patterns .

Q. What in vitro biological screening models are used to assess its pharmacological potential?

  • Antimicrobial assays : MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays for target enzymes (e.g., iNOS inhibition measured via NADPH depletion rates) .

Advanced Research Questions

Q. How can researchers optimize yield and purity in large-scale synthesis?

  • Solvent selection : DMF or THF improves solubility of intermediates, while EtOAc/cyclohexane mixtures enhance chromatographic purification .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)2_2) with bulky ligands (XPhos) reduce side reactions in cross-coupling steps .
  • Workflow refinement : Hot filtration after oxidation (e.g., KMnO4_4 in aqueous Na2_2CO3_3) removes insoluble byproducts early .

Q. What strategies are employed in structure-activity relationship (SAR) studies to improve target affinity?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., Br at C6) enhances binding to hydrophobic enzyme pockets. Cyclobutylmethoxy groups improve metabolic stability vs. smaller alkoxy chains .
  • Bioisosteric replacement : Replacing the imidazo[4,5-b]pyridine core with triazolo[4,5-b]pyridine alters pharmacokinetic profiles .
  • Molecular docking : DFT calculations and docking into iNOS (PDB: 3E7T) predict interactions with heme cofactors and guide functional group placement .

Q. How can researchers resolve ambiguities in substitution patterns (e.g., C2 vs. C3 alkylation) during synthesis?

  • Isotopic labeling : 15^{15}N-labeled pyridine precursors track nitrogen participation in cyclization .
  • Kinetic studies : Monitoring reaction progress via HPLC identifies intermediates (e.g., N-alkylated vs. O-alkylated species) .
  • Crystallographic comparison : Overlaying X-ray structures of regioisomers highlights steric clashes in disfavored pathways .

Q. What key considerations exist when reconciling in vitro and in vivo pharmacological data?

  • Metabolic stability : Hepatic microsome assays (human/rat) identify rapid clearance via CYP3A4-mediated demethylation, requiring prodrug strategies .
  • Plasma protein binding : SPR (surface plasmon resonance) quantifies albumin binding, which may reduce free drug availability .
  • Blood-brain barrier penetration : LogP calculations (optimal range: 1.5–3.0) and PAMPA-BBB assays guide CNS-targeted modifications .

Q. How should contradictory biological activity data (e.g., variable IC50_{50}50​ across studies) be analyzed?

  • Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .
  • Batch purity analysis : LC-MS quantifies impurities (e.g., des-methyl byproducts) that may antagonize activity .
  • Target selectivity profiling : Compare activity across related enzymes (e.g., iNOS vs. eNOS) to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.